3-((4-Chlorophenyl)thio)-6-methyl-1H-indole-2-carboxylic acid
Overview
Description
3-((4-Chlorophenyl)thio)-6-methyl-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C16H12ClNO2S and its molecular weight is 317.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Thiocyanation of Indoles : Indoles treated with thiocyanogen in acetic acid yield corresponding thiocyanatoindoles, indicating potential in chemical synthesis and modification of indole structures, which could be relevant to your compound of interest (Tamura, Kwon, Chun, & Ikeda, 1978).
Synthesis of Conformationally Constrained Tryptophan Derivatives : This study involves synthesizing novel tryptophan analogs with a ring that limits the conformational flexibility of the side chain, illustrating the chemical versatility of indole derivatives (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
Preparation and Properties of Hydroxyindole-3-carboxylic Acids : This paper discusses the synthesis of various hydroxyindole-3-carboxylic acids, highlighting the biological and medicinal importance of indole compounds and their derivatives (Marchelli, Hutzinger, & Heacock, 1969).
Sulphur Analogues of Indoleacetic Acid : The synthesis of thionaphthenacetic acids and their comparison with indole-3-acetic acid in terms of plant growth-regulating activities shows the biological activity potential of indole derivatives (Kefford & Kelso, 1957).
Synthesis of Novel DNA Binding Agents : Indole dicarboxylic acids were used as linkers in the synthesis of bis-netropsin analogues, indicating their potential application in DNA interaction studies (Khalaf et al., 2000).
Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives : Demonstrates efficient synthesis methods for thiophene derivatives, which could be relevant for the synthesis of similar compounds like the one you are interested in (Hesse, Perspicace, & Kirsch, 2007).
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-6-methyl-1H-indole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2S/c1-9-2-7-12-13(8-9)18-14(16(19)20)15(12)21-11-5-3-10(17)4-6-11/h2-8,18H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBJOMCSHBZQIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C(=O)O)SC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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